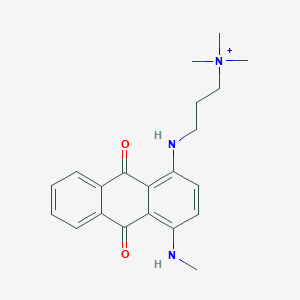
C.I. Basic Blue 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Basic Blue 22 is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumyl and oxo groups attached to an anthracene core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Blue 22 typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of the azaniumyl and oxo groups through specific reagents and conditions. For instance, the anthracene core can be synthesized via Friedel-Crafts acylation, followed by oxidation to introduce the oxo group. The azaniumyl groups are then added through nucleophilic substitution reactions using appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
C.I. Basic Blue 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azaniumyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.
Aplicaciones Científicas De Investigación
C.I. Basic Blue 22 has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of C.I. Basic Blue 22 involves its interaction with specific molecular targets and pathways. The compound’s azaniumyl groups can interact with cellular proteins, altering their function and leading to various biological effects. Additionally, the oxo group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-hydroxy-4-(trimethylazaniumyl)butanoate
- 3-(trimethylazaniumyl)propanoate
- 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylammonio)butanoate
Uniqueness
C.I. Basic Blue 22 is unique due to its specific combination of functional groups and its anthracene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Propiedades
Número CAS |
12217-41-3 |
|---|---|
Fórmula molecular |
C21H26N3O2+ |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
Clave InChI |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
SMILES canónico |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
12217-41-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















